molecular formula C16H25N3O3S B2498863 3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 2415540-17-7

3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2498863
CAS No.: 2415540-17-7
M. Wt: 339.45
InChI Key: XWVYPXQCWVTVOH-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of oxazole, thiomorpholine, and oxane rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the thiomorpholine and oxane moieties. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors to accommodate the production demands.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and thiomorpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Scientific Research Applications

3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new polymers and coatings, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide include other oxazole derivatives, thiomorpholine-containing compounds, and oxane-based molecules. Examples include:

  • 3,5-dimethyl-1,2-oxazole-4-carboxamide
  • N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-14(13(2)22-18-12)15(20)17-11-16(3-7-21-8-4-16)19-5-9-23-10-6-19/h3-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVYPXQCWVTVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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